4,5-Dimethyl-2H-1,3-dioxole
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Overview
Description
4,5-Dimethyl-2H-1,3-dioxole is a heterocyclic organic compound with the molecular formula C5H8O2. It is a derivative of dioxole, characterized by the presence of two methyl groups at the 4 and 5 positions of the dioxole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,5-dimethyl-2H-1,3-dioxole involves the reaction of 3-hydroxy-2-butanone with dimethyl carbonate in the presence of a catalyst and a solvent. The reaction mixture is heated at 60-100°C for 3-6 hours to facilitate ester exchange. The temperature is then raised to 110-160°C for 2-5 hours, during which byproducts such as methanol are distilled off. After cooling, concentrated hydrochloric acid is added to neutralize the catalyst, and the product is crystallized .
Industrial Production Methods
In an industrial setting, this compound can be produced using a similar method but with optimized conditions for large-scale production. The use of carbon dioxide as a reactant has also been explored, which offers an environmentally friendly alternative by reducing the generation of hazardous byproducts .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2H-1,3-dioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under various conditions.
Major Products
The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted dioxole compounds .
Scientific Research Applications
4,5-Dimethyl-2H-1,3-dioxole has several scientific research applications:
Mechanism of Action
The mechanism by which 4,5-dimethyl-2H-1,3-dioxole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include inhibition of enzyme activity or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-1,3-dioxol-2-one: A closely related compound with similar structural properties but different reactivity and applications.
Vinylene carbonate: Another dioxole derivative used in similar applications, particularly in the production of lithium-ion batteries.
Uniqueness
4,5-Dimethyl-2H-1,3-dioxole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other dioxole derivatives may not be suitable .
Properties
CAS No. |
85976-13-2 |
---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
4,5-dimethyl-1,3-dioxole |
InChI |
InChI=1S/C5H8O2/c1-4-5(2)7-3-6-4/h3H2,1-2H3 |
InChI Key |
TVGGZQXYTIPHSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OCO1)C |
Origin of Product |
United States |
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